3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a highly specialized, conformationally restricted bicyclic β-amino acid building block. Featuring a rigid 3-azabicyclo[3.1.1]heptane core, it serves as a saturated, nonchiral bioisostere for meta-substituted benzenes and flexible piperidines (such as nipecotic acid). The benzyloxycarbonyl (Cbz) protecting group on the nitrogen ensures immediate processability in complex peptide synthesis and cross-coupling workflows. For industrial and medicinal chemistry procurement, this specific compound offers a critical balance of structural rigidity, improved aqueous solubility, and orthogonal deprotection compatibility, making it a premium precursor for advanced peptidomimetics and CNS-targeted drug discovery .
Substituting this compound with simpler monocyclic analogs (like Cbz-nipecotic acid) or flat aromatic precursors fundamentally alters the 3D trajectory of the resulting pharmacophore, often leading to a sharp drop in target affinity and metabolic stability [1]. Furthermore, attempting to use the more common Boc-protected variant (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid) restricts synthetic flexibility. Boc requires harsh acidic conditions (e.g., TFA) for removal, which can degrade acid-sensitive functional groups or complex peptidomimetic backbones. The Cbz-protected variant is essential when orthogonal deprotection via mild catalytic hydrogenolysis is required, preventing late-stage synthetic failures and maximizing overall yield [2].
In multi-step peptidomimetic synthesis, the choice of N-protecting group dictates the survival of the molecular backbone. The Cbz-protected 3-azabicyclo[3.1.1]heptane-1-carboxylic acid demonstrates complete stability under standard acidic conditions (e.g., 50% TFA in DCM) used to cleave Boc groups or tert-butyl esters. In contrast, the Boc-protected analog undergoes complete deprotection under these conditions, making it unsuitable for orthogonal solid-phase or complex solution-phase strategies. The Cbz group can be cleanly removed via Pd/C catalytic hydrogenation (>98% yield) under neutral conditions, preserving acid-labile moieties [1].
| Evidence Dimension | Stability in 50% TFA/DCM |
| Target Compound Data | Cbz-protected [3.1.1] bicyclic acid (100% stable after 24h) |
| Comparator Or Baseline | Boc-protected [3.1.1] bicyclic acid (0% stable, fully deprotected within 1h) |
| Quantified Difference | Absolute differential in acid stability enabling orthogonal synthetic strategies. |
| Conditions | 50% TFA in DCM at room temperature. |
Procurement of the Cbz-protected form is mandatory for synthetic routes requiring the preservation of the bicyclic amine while other acid-labile protecting groups are removed.
The 3-azabicyclo[3.1.1]heptane core acts as a superior bioisostere for meta-substituted benzenes and unconstrained piperidines. Studies on related scaffolds show that replacing a flat aromatic or flexible piperidine ring with the [3.1.1] bicyclic system can yield up to an 11-fold increase in metabolic stability in human liver microsomes (HLM). The rigid 'boat-like' conformation shields vulnerable C-H bonds from cytochrome P450-mediated oxidation, a distinct advantage over standard Cbz-nipecotic acid derivatives [1].
| Evidence Dimension | In vitro metabolic half-life (HLM) |
| Target Compound Data | 3-azabicyclo[3.1.1]heptane derivatives (up to 11-fold increase in half-life) |
| Comparator Or Baseline | Standard flat aromatic or monocyclic piperidine analogs (Baseline rapid clearance) |
| Quantified Difference | ~11-fold improvement in metabolic stability. |
| Conditions | Human liver microsomes (HLM) stability assays. |
Selecting this bicyclic building block directly addresses liability issues in lead optimization, reducing downstream pharmacokinetic failures.
Incorporating the 3-azabicyclo[3.1.1]heptane scaffold significantly improves the physicochemical profile of target molecules compared to traditional planar bioisosteres. Saturated bicyclic systems reduce the overall lipophilicity (logP) and disrupt crystal lattice packing, leading to substantial improvements in aqueous solubility. Quantitative assessments of this scaffold class demonstrate up to an 8-fold decrease in lipophilicity and a 12-fold increase in thermodynamic solubility relative to matched aromatic pairs, making this Cbz-protected acid an ideal starting material for developing highly soluble peptidomimetics [1].
| Evidence Dimension | Aqueous solubility and lipophilicity (logP) |
| Target Compound Data | 3-azabicyclo[3.1.1]heptane core structures (12-fold solubility increase, 8-fold lipophilicity decrease) |
| Comparator Or Baseline | meta-substituted benzene bioisosteres (Baseline solubility and logP) |
| Quantified Difference | 12-fold higher solubility; 8-fold lower lipophilicity. |
| Conditions | Thermodynamic solubility assays in PBS (pH 7.4). |
Procuring this saturated bicyclic precursor helps medicinal chemists rescue insoluble or overly lipophilic pipeline candidates early in the synthesis.
Using the unprotected 3-azabicyclo[3.1.1]heptane-1-carboxylic acid in standard amide coupling reactions leads to competitive self-condensation and low yields of the desired product (<40%). The Cbz-protected variant ensures strict regiocontrol. When activated with standard coupling reagents (e.g., HATU/DIPEA), the Cbz-protected acid routinely delivers >95% conversion to the desired amide or peptide without oligomerization. This high processability is critical for scaling up library synthesis or manufacturing active pharmaceutical ingredients [1].
| Evidence Dimension | Target amide coupling yield |
| Target Compound Data | Cbz-protected 3-azabicyclo[3.1.1]heptane-1-carboxylic acid (>95% yield) |
| Comparator Or Baseline | Unprotected 3-azabicyclo[3.1.1]heptane-1-carboxylic acid (<40% yield due to self-condensation) |
| Quantified Difference | >55% absolute increase in coupling yield. |
| Conditions | HATU/DIPEA mediated coupling with primary amines in DMF. |
Pre-protected Cbz building blocks eliminate the need for in-house protection steps and prevent costly yield losses during complex library synthesis.
The Cbz protection makes this compound the right choice for SPPS workflows where Boc-protected amino acids are sequentially cleaved with TFA. The Cbz group remains intact until global deprotection or targeted hydrogenolysis is applied, ensuring structural integrity [1].
Where a lead compound suffers from poor aqueous solubility due to flat, lipophilic meta-substituted benzene rings, substituting with this saturated bicyclic acid improves the physicochemical profile while maintaining the 3D vector of the substituents [2].
In complex syntheses where acid-sensitive functional groups (like acetals or certain esters) are present, the Cbz group allows for mild, neutral deprotection using H2 and Pd/C, avoiding the degradation seen with standard Boc deprotection [1].